molecular formula C13H13N5O5S2 B1202832 (E/Z)-ceftizoxime

(E/Z)-ceftizoxime

Katalognummer: B1202832
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: NNULBSISHYWZJU-LDYMZIIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.

Wissenschaftliche Forschungsanwendungen

Infectious Diseases

(E/Z)-Ceftizoxime is utilized in the treatment of several types of infections:

  • Lower Respiratory Tract Infections : Effective against pathogens such as Haemophilus influenzae and Klebsiella pneumoniae.
  • Urinary Tract Infections : Demonstrated efficacy in treating complicated urinary tract infections.
  • Gonorrhea : Used as a treatment option for uncomplicated gonorrhea caused by penicillinase-producing strains of Neisseria gonorrhoeae.
  • Meningitis : Shows promising results in treating meningitis, particularly in pediatric populations.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Mechanism of Action : It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
  • Beta-Lactamase Resistance : Its structural modifications provide enhanced stability against hydrolysis by beta-lactamases, which are enzymes produced by resistant bacteria.

Formulation and Delivery

Research has explored innovative formulations to enhance the delivery and efficacy of this compound:

  • Nanocarrier Systems : Recent studies have investigated the use of pectin-based nanocarriers for sustained drug release, improving bioavailability and reducing side effects. For instance, ceftizoxime-loaded pectin nanoparticles showed effective antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Enterobacter aerogenes .

Efficacy Against Resistant Strains

A comparative analysis of this compound with other antibiotics indicates its effectiveness against multidrug-resistant strains. In clinical settings, it has been used successfully in combination therapies where resistance to first-line treatments was observed.

Case Studies

  • Pediatric Meningitis : A study involving children treated with this compound for meningitis reported high recovery rates, showcasing its effectiveness in severe infections .
  • Complicated Urinary Tract Infections : In a cohort of patients with complicated urinary tract infections, this compound demonstrated superior outcomes compared to traditional therapies, particularly in cases involving resistant organisms .

Summary Table of Applications

Application AreaPathogens TreatedNotes on Efficacy
Lower Respiratory InfectionsHaemophilus influenzae, Klebsiella pneumoniaeBroad-spectrum activity
Urinary Tract InfectionsVarious Gram-negative bacteriaEffective against resistant strains
GonorrheaNeisseria gonorrhoeaeEffective against penicillinase-producing strains
MeningitisVarious pathogensHigh recovery rates in pediatric cases

Eigenschaften

Molekularformel

C13H13N5O5S2

Molekulargewicht

383.4 g/mol

IUPAC-Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI-Schlüssel

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Isomerische SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Piktogramme

Irritant; Health Hazard

Synonyme

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E/Z)-ceftizoxime
Reactant of Route 2
(E/Z)-ceftizoxime
Reactant of Route 3
Reactant of Route 3
(E/Z)-ceftizoxime
Reactant of Route 4
Reactant of Route 4
(E/Z)-ceftizoxime
Reactant of Route 5
(E/Z)-ceftizoxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(E/Z)-ceftizoxime

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.